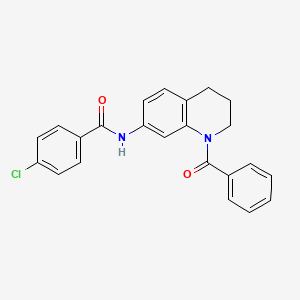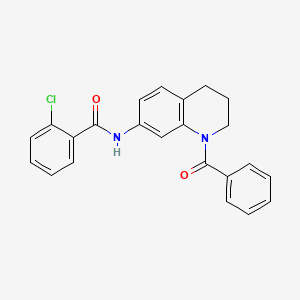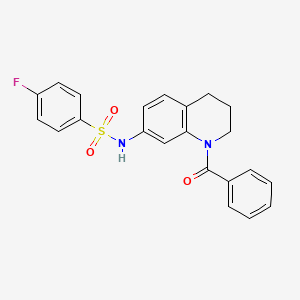
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide, or N-BTQC-2-S, is a novel small-molecule compound with a unique chemical structure. It is an organic compound that belongs to the family of quinolines and thiophenes. N-BTQC-2-S has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied in recent years due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-BTQC-2-S has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-BTQC-2-S is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-BTQC-2-S has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. It has also been shown to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-BTQC-2-S is a novel small-molecule compound with a wide range of biological activities. It is relatively easy to synthesize and has a high yield and purity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-BTQC-2-S in laboratory experiments. It is relatively expensive, and it is not always possible to obtain high purity samples. In addition, it is not always possible to obtain consistent results due to the variability in the synthesis process.
Direcciones Futuras
N-BTQC-2-S is a promising compound with a wide range of potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-BTQC-2-S and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on optimizing the synthesis process to improve the yield and purity of the compound. Finally, further research should focus on studying the safety and efficacy of N-BTQC-2-S in clinical trials.
Métodos De Síntesis
N-BTQC-2-S can be synthesized through a condensation reaction between 1-benzoyl-1,2,3,4-tetrahydroquinoline and 5-chlorothiophene-2-sulfonamide. This reaction is typically carried out in an inert solvent such as toluene or ethyl acetate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography. The yield of the reaction is usually high, and the purity of the product is typically greater than 95%.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














